Tyr-SOMATOSTATIN-28

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H216N42O41S3/c1-74(117(201)161-68-113(198)166-106-72-231-232-73-107(144(228)229)184-136(220)105(71-191)183-141(225)116(79(6)193)186-133(217)98(62-82-33-15-10-16-34-82)179-140(224)115(78(5)192)185-127(211)91(39-21-24-53-149)170-130(214)99(63-84-67-160-88-36-18-17-35-86(84)88)177-129(213)97(61-81-31-13-9-14-32-81)175-128(212)96(60-80-29-11-8-12-30-80)176-131(215)101(65-111(152)196)178-125(209)90(171-137(106)221)38-20-23-52-148)162-121(205)89(37-19-22-51-147)168-123(207)92(40-25-54-158-145(154)155)169-126(210)94(48-49-114(199)200)172-124(208)93(41-26-55-159-146(156)157)173-139(223)109-43-27-56-187(109)142(226)77(4)165-122(206)95(50-58-230-7)167-118(202)76(3)164-138(222)108-42-28-57-188(108)143(227)102(66-112(153)197)180-135(219)104(70-190)182-132(216)100(64-110(151)195)174-119(203)75(2)163-134(218)103(69-189)181-120(204)87(150)59-83-44-46-85(194)47-45-83/h8-18,29-36,44-47,67,74-79,87,89-109,115-116,160,189-194H,19-28,37-43,48-66,68-73,147-150H2,1-7H3,(H2,151,195)(H2,152,196)(H2,153,197)(H,161,201)(H,162,205)(H,163,218)(H,164,222)(H,165,206)(H,166,198)(H,167,202)(H,168,207)(H,169,210)(H,170,214)(H,171,221)(H,172,208)(H,173,223)(H,174,203)(H,175,212)(H,176,215)(H,177,213)(H,178,209)(H,179,224)(H,180,219)(H,181,204)(H,182,216)(H,183,225)(H,184,220)(H,185,211)(H,186,217)(H,199,200)(H,228,229)(H4,154,155,158)(H4,156,157,159) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWSGMLADZIGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)O)CO)C(C)O)CC9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H216N42O41S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583169 | |

| Record name | PUBCHEM_16132688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3311.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86649-84-5 | |

| Record name | PUBCHEM_16132688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Tyr-SOMATOSTATIN-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-SOMATOSTATIN-28, a tyrosine-substituted analogue of the endogenous peptide hormone somatostatin-28 (S-28), is a critical regulator of the endocrine and nervous systems. Like its parent molecule, this compound exerts a predominantly inhibitory influence on a wide array of physiological processes. This technical guide provides an in-depth exploration of the function of this compound, focusing on its receptor interactions, signaling pathways, and biological activities. The addition of a tyrosine residue can facilitate radioiodination for research purposes and may influence receptor binding kinetics and potency. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved.

Core Function and Mechanism of Action

This compound functions by binding to a family of five distinct G-protein coupled receptors (GPCRs), known as somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1][2] These receptors are widely distributed throughout the body, including the brain, pituitary gland, pancreas, and gastrointestinal tract. The interaction of this compound with these receptors initiates a cascade of intracellular signaling events that ultimately lead to its diverse physiological effects. All five SSTR subtypes bind somatostatin-14 and somatostatin-28 with nanomolar affinity.[3] Notably, SSTR5 exhibits a 5- to 10-fold higher affinity for somatostatin-28 compared to somatostatin-14, suggesting a preferential role for SSTR5 in mediating the effects of S-28 and its analogues.[3]

The primary downstream effect of SSTR activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity impacts numerous cellular processes, including hormone secretion and cell proliferation. Additionally, SSTR activation can modulate ion channel activity, particularly potassium (K+) and calcium (Ca2+) channels, leading to membrane hyperpolarization and a reduction in hormone exocytosis.

Quantitative Data on Biological Activity

The biological potency of this compound and its parent compound, somatostatin-28, has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data regarding receptor binding and the inhibition of hormone secretion.

Table 1: Somatostatin-28 Receptor Binding Affinities (Ki in nM)

| Receptor Subtype | Somatostatin-28 Affinity (Ki in nM) | Somatostatin-14 Affinity (Ki in nM) | Notes |

| hSSTR1 | Nanomolar | Nanomolar | S-28 and S-14 bind with similar high affinity. |

| hSSTR2 | Nanomolar | Nanomolar | S-28 and S-14 bind with similar high affinity. |

| hSSTR3 | Nanomolar | Nanomolar | S-28 and S-14 bind with similar high affinity. |

| hSSTR4 | Nanomolar | Nanomolar | S-28 and S-14 bind with similar high affinity. |

| hSSTR5 | High Nanomolar (approx. 0.1-0.5 nM) | Nanomolar (5-10 fold lower than S-28) | S-28 demonstrates a significantly higher affinity for SSTR5. |

Table 2: Inhibitory Potency of Somatostatin-28 on Hormone Secretion (EC50/IC50)

| Hormone | System | EC50/IC50 (nM) | Notes |

| Glucagon-Like Peptide-1 (GLP-1) | Fetal rat intestinal cell cultures | 0.01 | S-28 is significantly more potent than S-14 (EC50 5.8 nM) in inhibiting GRP-stimulated GLP-1 secretion. |

| Insulin | Perfused rat pancreas | Effective at 16 pM | Physiological concentrations of S-28 suppress first-phase glucose-stimulated insulin secretion. |

| Growth Hormone (GH) | Rat anterior pituitary cells | Not specified | S-28 demonstrates a potent and prolonged inhibition of spontaneous GH release compared to S-14. |

| Glucagon | Rat pancreatic islets | Not specified | The regulation of glucagon secretion by somatostatin analogues is complex and may involve multiple SSTR subtypes. |

Signaling Pathways

The binding of this compound to its receptors triggers a complex network of intracellular signaling pathways, primarily mediated by inhibitory G-proteins (Gi/o). The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity. Other key pathways include the modulation of ion channels and the activation of phosphotyrosine phosphatases (PTPs).

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tyr-SOMATOSTATIN-28: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Tyr-SOMATOSTATIN-28, a synthetic analog of the endogenous peptide hormone somatostatin-28. This document details its interaction with somatostatin receptors (SSTRs), subsequent downstream signaling cascades, and the key experimental protocols used to elucidate these functions. Quantitative data on receptor binding and functional potency are presented in structured tables, and core signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Somatostatin is a crucial regulatory peptide that exists in two primary bioactive forms: somatostatin-14 (SS-14) and somatostatin-28 (SS-28).[1] this compound is a derivative of SS-28, where a tyrosine residue is incorporated, typically to facilitate radioiodination for research and diagnostic purposes. The biological activities of somatostatin and its analogs are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes, including endocrine and exocrine secretion, cell proliferation, and neurotransmission.[1][3] This guide focuses on the in vitro mechanism of action of this compound, using data from studies on somatostatin-28 as a proxy due to their expected functional equivalence.

Receptor Binding and Affinity

Table 1: Binding Affinity of Somatostatin-28 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Ligand | Binding Affinity (Kd or IC50, nM) | Cell Line | Reference |

| SSTR1 | Somatostatin-28 | High Affinity (qualitative) | Various | |

| SSTR2 | Somatostatin-28 | ~0.25 (IC50) | CHO cells | |

| SSTR3 | Somatostatin-28 | High Affinity (qualitative) | Various | |

| SSTR4 | Somatostatin-28 | Similar to SSTR2 | - | |

| SSTR5 | Somatostatin-28 | Preferential affinity over SS-14 | - |

Note: The tyrosine modification in this compound is primarily for labeling and is not expected to significantly alter binding affinity.

Downstream Signaling Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-proteins (Gαi/o), leading to the modulation of key effector enzymes and ion channels.

Inhibition of Adenylyl Cyclase

A hallmark of somatostatin receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects the activity of protein kinase A (PKA) and downstream signaling pathways. This inhibitory effect is mediated through the Gαi subunit of the G-protein complex.

Table 2: Functional Potency of Somatostatin-28 in Adenylyl Cyclase Inhibition Assays

| Cell Line | Receptor(s) Expressed | Ligand | Potency (ED50 or IC50) | Effect | Reference |

| GH3 rat pituitary cells | Endogenous SSTR1, SSTR2 | Somatostatin-28 | ED50 ≈ 3 x 10-11 M | Inhibition of GRF-stimulated adenylyl cyclase | - |

| CHO cells | Recombinant SSTR2 | Somatostatin-14 | EC50 = 350 pM | Inhibition of forskolin-stimulated cAMP |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Somatostatin receptors can also modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases (ERK1/2). The effect on ERK phosphorylation can be either inhibitory or stimulatory depending on the receptor subtype, cell type, and signaling context. This regulation can occur through both G-protein-dependent and β-arrestin-mediated pathways.

Receptor Internalization

Agonist binding to somatostatin receptors induces their internalization, a process critical for signal desensitization and resensitization. This process involves the translocation of the receptor from the plasma membrane to intracellular compartments.

Table 3: Functional Potency of Somatostatin-28 in Receptor Internalization Assays

| Cell Line | Receptor Expressed | Ligand | Potency (EC50) | Assay Method | Reference |

| U2OS | Recombinant SSTR5 | Somatostatin-28 | 4.34 x 10-12 M | Fluorescent Receptor Redistribution | - |

Signaling Pathway and Experimental Workflow Diagrams

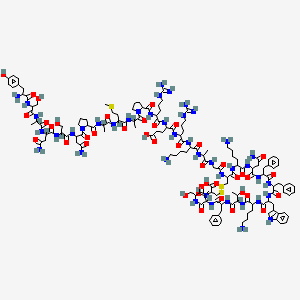

This compound Signaling Pathway

Caption: this compound signaling cascade.

Experimental Workflow for In Vitro Analysis

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is adapted for cells expressing somatostatin receptors, such as Chinese Hamster Ovary (CHO) cells.

-

Cell Culture and Membrane Preparation:

-

Culture CHO cells stably expressing the desired human SSTR subtype in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SS-14 or [125I-Tyr]-SOMATOSTATIN-28).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

For non-specific binding control wells, add a high concentration of unlabeled somatostatin.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, typically in response to a stimulator.

-

Cell Culture and Treatment:

-

Plate cells expressing the SSTR of interest (e.g., GH3 or transfected HEK293 cells) in a multi-well plate.

-

Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15 minutes).

-

Stimulate adenylyl cyclase with an agonist such as forskolin or a relevant peptide hormone (e.g., GHRH) for a defined time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of the stimulated cAMP production.

-

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2.

-

Cell Culture and Stimulation:

-

Seed cells in culture dishes and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Plot the normalized p-ERK levels against the concentration of this compound to determine the EC50.

-

Receptor Internalization Assay (Fluorescence Microscopy)

This protocol visualizes and quantifies the internalization of SSTRs upon agonist stimulation.

-

Cell Culture and Transfection:

-

Culture cells (e.g., U2OS or HEK293) on glass coverslips or in imaging-compatible plates.

-

Transfect the cells with a plasmid encoding an SSTR tagged with a fluorescent protein (e.g., GFP or RFP).

-

-

Ligand Treatment:

-

Treat the cells with this compound at a specific concentration (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Cell Fixation and Imaging:

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Acquire images using a confocal microscope.

-

-

Image Analysis:

-

Visually inspect the images for the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.

-

Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane using image analysis software.

-

Conclusion

This compound is a potent agonist of all five somatostatin receptor subtypes, initiating a cascade of intracellular events primarily through the inhibition of adenylyl cyclase and modulation of the MAPK signaling pathway. Its ability to induce receptor internalization is a key feature of its mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other somatostatin analogs, which is essential for basic research and the development of novel therapeutics targeting the somatostatin system.

References

- 1. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tyr-SOMATOSTATIN-28 Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Tyr-somatostatin-28 to the five human somatostatin receptor subtypes (SSTR1-5). The document details the receptor binding affinity and specificity, outlines a standard experimental protocol for determining these values, and illustrates the downstream signaling pathways initiated upon ligand binding.

This compound Receptor Binding Affinity and Specificity

Somatostatin-28 (SS-28) and its tyrosinated analog, this compound, are endogenous peptide hormones that play crucial roles in a multitude of physiological processes by interacting with a family of G-protein coupled receptors known as somatostatin receptors (SSTRs). There are five distinct subtypes of SSTRs, namely SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, each with a unique tissue distribution and signaling profile.

The natural somatostatins, including somatostatin-14 (SS-14) and SS-28, exhibit high-affinity binding to all five receptor subtypes.[1] However, there are notable differences in selectivity. SS-28 generally displays a higher affinity for SSTR5 compared to SS-14.[2] In studies on human pituitary adenomas, both SS-14 and SS-28 demonstrated high-affinity binding, with IC50 values in the nanomolar range.[3]

Below is a summary of the binding affinities of somatostatin-28 for the human somatostatin receptor subtypes. While specific data for a particular this compound isomer is not uniformly available across all subtypes in a single study, the data for the parent molecule, somatostatin-28, provides a strong indication of the binding profile.

| Receptor Subtype | Ligand | Reported IC50 (nM) | Cell Line/Tissue | Reference |

| SSTR1 | Somatostatin-28 | High Affinity | Various | [1] |

| SSTR2 | Somatostatin-28 | 0.50 | Human Pituitary Adenoma | [3] |

| SSTR3 | Somatostatin-28 | High Affinity | Various | |

| SSTR4 | Somatostatin-28 | High Affinity | Various | |

| SSTR5 | Somatostatin-28 | High Affinity (Selective) | Various |

Note: The term "High Affinity" is used where specific quantitative data from a single comprehensive study was not available. The provided IC50 value for SSTR2 is from a study on human pituitary adenomas and may vary depending on the cell type and experimental conditions.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of this compound is typically determined using a radioligand competition binding assay. This method measures the ability of the unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the somatostatin receptors.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1, HEK293).

-

Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Leu⁸, D-Trp²², Tyr²⁵]-Somatostatin-28.

-

Competitor Ligand: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: Typically 50 mM HEPES or Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA, e.g., 0.1-1%) to reduce non-specific binding, MgCl₂ (e.g., 5 mM), and a cocktail of protease inhibitors (e.g., bacitracin, aprotinin).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a solution like 0.3-0.5% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter.

-

Scintillation Counter: To measure the radioactivity.

Method

-

Membrane Preparation: Cells expressing the target SSTR subtype are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled competitor ligand (this compound). For determining non-specific binding, a high concentration of unlabeled somatostatin-14 or somatostatin-28 is added. For total binding, only buffer is added.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

A fixed amount of the cell membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the pre-treated glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and the trapped radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow of a typical radioligand competition binding assay.

Signaling Pathways

Upon binding of this compound, somatostatin receptors couple to inhibitory G-proteins (Gi/o) to initiate a cascade of intracellular signaling events. The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels and protein tyrosine phosphatases. While all SSTRs couple to Gi/o proteins, SSTR2 and SSTR5 have also been shown to couple to Gq/11 proteins.

The following diagrams illustrate the generalized signaling pathways for the five somatostatin receptor subtypes.

SSTR1 Signaling Pathway

SSTR2 Signaling Pathway

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyr-Somatostatin-28: A Comprehensive Technical Guide to its Endocrine and Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-somatostatin-28 (Tyr-SS-28) is a biologically active peptide derived from the post-translational processing of preprosomatostatin. As an amino-terminally extended form of somatostatin-14, it plays a crucial role as a regulator in the endocrine and nervous systems.[1] This technical guide provides an in-depth overview of the effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Somatostatin and its analogs are noted for their ability to inhibit the secretion of various hormones, including growth hormone, gastrin, glucagon, and insulin.[2]

Endocrine System Effects

This compound exerts potent inhibitory effects on the release of several hormones from the pituitary gland and the pancreas. It is generally considered a universal endocrine molecule with broad inhibitory actions.[2]

Pituitary Hormone Inhibition

This compound is a significant inhibitor of growth hormone (GH) secretion from the anterior pituitary.[3] Its inhibitory action is more prolonged compared to somatostatin-14. It also effectively suppresses the release of thyroid-stimulating hormone (TSH).[4] In one study, somatostatin-28 was found to be approximately 16 times more potent than somatostatin-14 in the inhibition of TSH release.

Pancreatic Hormone Inhibition

In the pancreas, this compound demonstrates a selective action, particularly on beta-cells, to inhibit insulin secretion. This effect is mediated through high-affinity binding sites on these cells.

Table 1: Quantitative Data on Endocrine Effects of this compound and Analogs

| Peptide/Analog | Target Hormone | Effect | Potency (ED50/IC50) | Cell/System | Reference |

| Somatostatin-28 | Growth Hormone | Inhibition of GRF-stimulated adenylate cyclase | 3 x 10⁻¹¹ M | GH3 cells | |

| Somatostatin-14 | Growth Hormone | Inhibition of GRF-stimulated adenylate cyclase | 10⁻⁸ M | GH3 cells | |

| Somatostatin-28 | TSH | Inhibition of TRH-stimulated release | ~16x more potent than SS-14 | Human subjects |

Nervous System Effects

Within the central nervous system (CNS), this compound functions as a neurotransmitter or neuromodulator, influencing various physiological processes.

Modulation of Neuronal Excitability

This compound has been shown to modulate neuronal activity by affecting ion channels. In rat neocortical neurons, it reduces a delayed rectifier potassium current (IK) in a concentration-dependent manner. This effect is opposite to that of somatostatin-14, which increases the same current, suggesting that these two peptides may have distinct functions in the brain. The modulation of IK by both peptides is mediated through pertussis toxin-sensitive G-proteins.

Central Regulation of Autonomic Functions

Somatostatin and its analogs can influence the parasympathetic and sympathetic nervous systems, leading to changes in heart rate, blood pressure, and gastric acid secretion.

Receptor Binding and Affinity

The biological effects of this compound are initiated by its binding to specific G-protein coupled receptors (GPCRs). There are five known somatostatin receptor subtypes (SSTR1-5). Somatostatin-28, along with somatostatin-14, exhibits high-affinity binding to all five receptor subtypes.

Table 2: Receptor Binding Affinities of this compound and Related Ligands

| Ligand | Receptor/Tissue | Dissociation Constant (Kd) | Reference |

| [Leu8,D-Trp22,125I-Tyr25] SS-28 | Hamster Insulinoma Membranes | 0.25 nM | |

| Somatostatin-28 | Hamster Insulinoma Membranes | 1 nM | |

| Somatostatin-14 | Hamster Insulinoma Membranes | >5 nM | |

| [125I]SRIF-28 | Rat Lung (predominantly sst4) | High Affinity |

Signaling Pathways

Upon binding to its receptors, this compound activates intracellular signaling cascades that mediate its inhibitory effects.

Inhibition of Adenylyl Cyclase

A primary mechanism of action for this compound is the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the secretion of hormones like growth hormone. This process is mediated by inhibitory G-proteins (Gi).

References

- 1. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition by somatostatin of the vasopressin-stimulated adenylate cyclase in a kidney-derived line of cells grown in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a somatostatin-28 containing the (Tyr-7, Gly-10) derivative of somatostatin-14: a terminal active product of prosomatostatin II processing in anglerfish pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin-28 inhibits thyroid-stimulating hormone release in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of Tyr-SOMATOSTATIN-28 peptide

An In-Depth Technical Guide to the Discovery and Synthesis of Tyr-SOMATOSTATIN-28

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatostatin is a crucial regulatory peptide hormone that exists in two primary active forms: a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28)[1]. Both are derived from the cleavage of a single preproprotein and are widely distributed throughout the central nervous system and various peripheral tissues[1][2]. Somatostatin exerts a wide range of inhibitory effects on endocrine and exocrine secretions, including the release of growth hormone (GH), insulin, and glucagon[3][4].

The addition of a tyrosine residue to the N-terminus of Somatostatin-28 creates this compound (also referred to as Tyr⁰-Somatostatin-28). This modification is primarily for experimental purposes, as the tyrosine residue provides a convenient site for radioiodination (e.g., with ¹²⁵I), enabling its use in radioligand binding assays, receptor characterization, and various immunoassays. This guide provides a comprehensive overview of the discovery context, detailed synthesis protocols, and analytical characterization of this compound.

Discovery and Context

While Somatostatin-14 was first isolated from the hypothalamus, the extended form, Somatostatin-28, was subsequently characterized from tissues like the gut and hypothalamus. The discovery of naturally occurring variants in species such as the anglerfish provided early insights into the diversity of somatostatin-related peptides. In anglerfish pancreatic islets, researchers identified a distinct form of Somatostatin-28 that contained a (Tyr-7, Gly-10) substitution within the Somatostatin-14 sequence. This natural variant, designated Somatostatin-28 II, demonstrated potent biological activity, including the inhibition of growth hormone release from rat pituitary cells.

The synthesis of this compound, with an N-terminal tyrosine, was a logical extension driven by research needs. The ability to label the peptide without altering the core structure responsible for receptor binding was essential for studying its pharmacology. The synthetic peptide, with the sequence Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, has become a standard tool in somatostatin research.

Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved using automated Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy is standard for this process.

General SPPS Workflow

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. Each cycle consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next activated amino acid.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

-

Resin Selection and Preparation:

-

Resin: Rink Amide resin is suitable for producing a C-terminally amidated peptide.

-

Swelling: The resin is swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes prior to synthesis.

-

-

Amino Acid Coupling Cycles:

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the deprotected Rink Amide resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF for 10-20 minutes. This step is followed by thorough washing with DMF.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is pre-activated using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The activated amino acid is then added to the resin and allowed to react for 1-2 hours.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Iteration: These deprotection and coupling steps are repeated for each amino acid in the sequence, from C-terminus to N-terminus.

-

-

Cleavage and Global Deprotection:

-

After the final amino acid (Tyr) is coupled, the resin is washed and dried.

-

The peptide is cleaved from the resin, and all side-chain protecting groups (e.g., Trt for Cys, tBu for Tyr/Ser/Thr, Pbf for Arg) are removed simultaneously.

-

This is achieved using a cleavage cocktail, typically Reagent K or a similar mixture containing Trifluoroacetic acid (TFA), water, a scavenger like triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect the tryptophan and cysteine residues. The reaction proceeds for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Cyclization:

-

The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether and collected by centrifugation.

-

The linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH (7.5-8.5).

-

Oxidation to form the disulfide bridge between the two cysteine residues (Cys17 and Cys28) is achieved by stirring the solution in the presence of air or by adding a mild oxidizing agent like potassium ferricyanide. The progress of cyclization is monitored by RP-HPLC.

-

-

Purification and Characterization:

-

Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

-

Characterization: The purity of the final product is assessed by analytical RP-HPLC. Its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and amino acid analysis.

-

Data Presentation

The synthesis and characterization of this compound yield quantitative data that confirms the product's identity and purity.

Table 1: Synthesis and Purification Summary

| Parameter | Typical Value | Method |

| Synthesis Scale | 0.1 - 0.5 mmol | Automated SPPS |

| Crude Peptide Yield | 70 - 85% | Gravimetric |

| Purity (Post-Purification) | >95% | Analytical RP-HPLC |

| Overall Yield (Purified) | 15 - 25% | Gravimetric/UV Spec |

Table 2: Peptide Characterization Data

| Analysis | Expected Result | Observed Result |

| Amino Acid Sequence | YSANSNPAMAPRERKAGCKNFFWKTFTSC-NH₂ | Confirmed |

| Molecular Formula | C₁₄₆H₂₁₄N₄₂O₄₂S₂ | - |

| Molecular Weight (Avg) | 3282.7 g/mol | 3282.5 ± 0.5 Da |

| Mass Spectrometry (ESI-MS) | [M+2H]²⁺ ≈ 1642.4, [M+3H]³⁺ ≈ 1095.6 | Consistent with calculation |

| RP-HPLC Retention Time | Column/gradient dependent | Single major peak |

Biological Activity and Signaling Pathway

This compound, like the native peptide, exerts its biological effects by binding to specific G-protein coupled somatostatin receptors (SSTRs) on the cell surface. There are five known SSTR subtypes (SSTR1-5). The binding of somatostatin analogs to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits the secretion of various hormones.

Figure 2: Inhibitory signaling pathway of this compound via a Gi-coupled receptor.

The biological potency of this compound is comparable to that of native Somatostatin-28. It effectively displaces potent agonists from somatostatin receptors on anterior pituitary cell membranes and inhibits the release of growth hormone. Studies have shown that Somatostatin-28 can be more potent and longer-acting than Somatostatin-14 in certain biological assays.

Conclusion

This compound is an indispensable tool in endocrinology and pharmacology research. Its discovery was a direct result of the characterization of the broader somatostatin peptide family, while its chemical synthesis has been perfected through solid-phase peptide synthesis methodologies. The ability to reliably produce high-purity, well-characterized this compound allows researchers to accurately probe the complex biology of somatostatin receptors and their associated signaling pathways, paving the way for the development of novel therapeutic analogs.

References

A Technical Guide to the Biological Activity of Somatostatin-28 in Pancreatic Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biological functions of Somatostatin-28 (SS-28), particularly its Tyr-tagged variants used in research, within the context of pancreatic cellular activity. It details the inhibitory mechanisms on hormone secretion, the underlying signaling pathways, and the experimental protocols for investigation.

Introduction

The pancreas plays a central role in glucose homeostasis through the coordinated secretion of hormones from the islets of Langerhans. Somatostatin, a key regulatory peptide, exists in two primary bioactive forms: Somatostatin-14 (SS-14) and the N-terminally extended Somatostatin-28 (SS-28).[1][2] While SS-14 is the predominant form in pancreatic δ-cells, SS-28 is produced by intestinal endocrine cells and is considered a circulating hormone, particularly postprandially.[1][3][4]

SS-28 demonstrates distinct biological activities, exhibiting a potent and selective inhibitory effect on pancreatic β-cells. Understanding the precise mechanisms of SS-28 is critical for elucidating the complex paracrine and endocrine regulation within the pancreas and for developing novel therapeutic strategies targeting metabolic diseases. This guide summarizes the quantitative effects of SS-28, outlines its signaling cascades, and provides detailed protocols for its study in pancreatic cells.

Quantitative Data Summary

The biological activity of Somatostatin-28 is quantified through its binding affinity to specific somatostatin receptors (SSTRs) and its potent inhibitory effects on hormone secretion.

Table 2.1: Binding Affinity of Somatostatin-28 and Analogs to Pancreatic Cell Receptors

This table summarizes the dissociation constants (Kd) of SS-28 and its analogs for receptors on pancreatic β-cells, indicating a high-affinity interaction.

| Compound | Cell/Tissue Type | Kd (nM) | Receptor Binding Capacity | Reference |

| [Leu8,D-Trp22,125I-Tyr25] SS-28 | Hamster Insulinoma (β-cells) | 0.25 | 68 fmol/mg protein | |

| Somatostatin-28 (SS-28) | Hamster Insulinoma (β-cells) | 1.0 | Not Specified | |

| Somatostatin-14 (SS-14) | Hamster Insulinoma (β-cells) | >5.0 | Not Specified | |

| 125I-[Tyr11]somatostatin | Guinea Pig Pancreatic Acini | 0.28 | 72 fmol/mg protein |

Table 2.2: Inhibitory Effects of Somatostatin-28 on Pancreatic Hormone Secretion

This table presents the functional potency of SS-28 in inhibiting insulin and glucagon secretion from pancreatic islets under various stimulatory conditions.

| Peptide | Species/Model | Secretion Inhibited | Stimulant | Potency / Inhibition | Reference |

| Somatostatin-28 | Rat (in vivo) | Insulin | Arginine | 380x more potent than SS-14 | |

| Somatostatin-28 | Rat (in vivo) | Glucagon | Arginine | 3x more potent than SS-14 | |

| Somatostatin-28 | Human (in vivo) | Insulin | Glucose | Inhibition at 50 ng/kg/h infusion | |

| Somatostatin-28 | Rat (perfused pancreas) | Insulin (1st phase) | Glucose (square-wave) | Suppression at 16 pM | |

| Somatostatin-28 | Rat (perfused pancreas) | Insulin (1st & 2nd phase) | Glucose (square-wave) | Attenuation at 32-80 pM | |

| Somatostatin-28 | Mouse Islets | Glucagon | Low Glucose | IC50 = 1.2 nM | |

| Catfish Pancreatic Somatostatin | Rat (perfused pancreas) | Insulin & Glucagon | Not Specified | 50-60% inhibition at 100 ng/mL |

Signaling Pathways in Pancreatic Cells

Somatostatin-28 exerts its inhibitory effects on pancreatic cells by activating specific cell surface receptors, which triggers a cascade of intracellular events culminating in the suppression of hormone exocytosis.

The effects are mediated by a family of five G-protein coupled receptors (GPCRs), SSTR1-5. In the pancreas, SS-28 shows a higher affinity for SSTR5, which is predominantly linked to the inhibition of insulin secretion from β-cells. The inhibition of glucagon from α-cells is mainly mediated via SSTR2, which binds both SS-14 and SS-28.

Upon binding to its receptor (primarily SSTR5 on β-cells), SS-28 initiates the following signaling pathway:

-

G-Protein Activation: The receptor couples to an inhibitory G-protein (Gαi).

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a significant reduction in the intracellular concentration of cyclic AMP (cAMP).

-

PKA Pathway Downregulation: The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).

-

Modulation of Ion Channels and Exocytosis: Reduced PKA activity, along with direct G-protein modulation of ion channels, results in membrane hyperpolarization and stabilization. This prevents the influx of Ca2+, a critical trigger for the fusion of insulin-containing secretory granules with the cell membrane, thereby inhibiting hormone release.

Experimental Protocols

Investigating the biological activity of Tyr-SOMATOSTATIN-28 requires robust and reproducible experimental methods. The following protocols provide a framework for key assays.

Protocol: Isolation of Mouse Pancreatic Islets

This protocol is adapted from established collagenase-based methods for obtaining viable pancreatic islets for in vitro studies.

Materials:

-

Collagenase solution (e.g., Collagenase P in HBSS)

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 culture medium with 10% FBS, 1% Penicillin-Streptomycin

-

Ficoll solution (or similar density gradient medium)

-

Syringes, cannulas, and dissection tools

Procedure:

-

Pancreas Inflation: Cannulate the common bile duct and perfuse the pancreas with 3-5 mL of cold collagenase solution until fully inflated.

-

Digestion: Excise the inflated pancreas, transfer it to a conical tube, and incubate in a 37°C water bath for 10-15 minutes with gentle shaking to digest the exocrine tissue.

-

Termination of Digestion: Stop the digestion by adding cold HBSS. Vortex gently to dissociate the tissue.

-

Washing and Filtration: Wash the digest by centrifugation and resuspension in fresh HBSS. Pass the suspension through a mesh filter (e.g., 70 µm) to remove undigested tissue.

-

Islet Purification: Purify the islets from acinar and other cells using a density gradient (e.g., Ficoll). Layer the cell suspension on top of the gradient and centrifuge. Islets will collect at the interface.

-

Islet Picking and Culture: Carefully collect the islet layer, wash with HBSS, and hand-pick clean islets under a stereomicroscope into a petri dish containing culture medium.

-

Overnight Culture: Incubate the isolated islets overnight at 37°C and 5% CO2 to allow for recovery before experimentation.

Protocol: Static Insulin/Glucagon Secretion Assay

This assay measures hormone release from isolated islets in response to various secretagogues and inhibitors.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated).

-

Secretagogues (e.g., Glucose, Arginine, KCl).

-

Test compound: this compound.

-

Isolated pancreatic islets.

-

ELISA or RIA kits for insulin and glucagon.

Procedure:

-

Pre-incubation: Pick batches of 10-15 size-matched islets and place them in tubes with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C to establish a basal secretion rate.

-

Basal Secretion: Replace the pre-incubation buffer with fresh low-glucose KRB and incubate for 60 minutes. Collect the supernatant for basal hormone measurement.

-

Stimulated Secretion: Replace the buffer with high-glucose KRB (e.g., 16.7 mM) or other secretagogues, with or without different concentrations of this compound.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Sample Collection: Collect the supernatant for measurement of stimulated hormone secretion.

-

Hormone Quantification: Measure the concentration of insulin or glucagon in the collected supernatants using a validated ELISA or RIA kit according to the manufacturer's instructions.

-

Data Normalization: Normalize hormone secretion to the total protein content or DNA content of the islets in each tube.

Protocol: Intracellular cAMP Measurement

This protocol measures changes in intracellular cAMP levels in response to SS-28, providing a direct readout of adenylyl cyclase inhibition.

Materials:

-

Isolated pancreatic islets.

-

KRB buffer with various glucose concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator) for positive control.

-

Test compound: this compound.

-

cAMP assay kit (e.g., EIA or HTRF-based).

Procedure:

-

Islet Treatment: Pre-incubate batches of islets in low-glucose KRB buffer as described for the secretion assay.

-

Stimulation: Treat the islets with stimulating agents (e.g., high glucose, forsklin) in the presence of a PDE inhibitor (IBMX) and with or without various concentrations of this compound.

-

Incubation: Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence (HTRF) assay, following the kit manufacturer's protocol.

-

Data Analysis: Calculate the cAMP concentration and express it relative to the control conditions.

Protocol: Western Blot for ERK Phosphorylation

While the primary pathway for somatostatin is through cAMP, cross-talk with other pathways like the MAPK/ERK pathway can occur. This protocol assesses changes in protein phosphorylation.

Materials:

-

Isolated islets or pancreatic cell lines (e.g., MIN6).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF membranes.

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis: Treat islets or cells as described above. After treatment, wash with cold PBS and lyse the cells on ice with lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total ERK and a loading control like β-actin.

-

Densitometry: Quantify the band intensity using imaging software to determine the relative change in protein phosphorylation.

References

- 1. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The somatostatin-secreting pancreatic δ-cell in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous somatostatin-28 modulates postprandial insulin secretion. Immunoneutralization studies in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of somatostatin-28 on dynamics of insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Tyr-Somatostatin-28 in Growth Hormone Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tyr-somatostatin-28 and its inhibitory role in the secretion of growth hormone (GH). It details the underlying molecular mechanisms, summarizes quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction: Somatostatin and Growth Hormone Regulation

Somatostatin (SST), also known as growth hormone-inhibiting hormone (GHIH), is a critical regulatory peptide hormone.[1] It is produced by the alternative cleavage of a single preproprotein, resulting in two primary bioactive forms: a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28).[1][2][3] this compound is a functional analog of SST-28. Both forms are potent inhibitors of endocrine and exocrine secretions.

A primary physiological function of somatostatin, originating from the hypothalamus, is to inhibit the secretion of growth hormone from somatotroph cells in the anterior pituitary gland. This action counterbalances the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH), and their interplay governs the pulsatile release of GH. Studies have consistently shown that SST-28 exhibits distinct properties compared to SST-14, often demonstrating higher potency and a longer duration of action in GH suppression.

Core Mechanism of Action: Signaling Pathways

Somatostatin exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. In the pituitary gland, somatotroph cells predominantly express SSTR2 and SSTR5, which are the primary mediators of GH inhibition.

The binding of this compound to SSTR2 and SSTR5 on the somatotroph cell surface initiates a cascade of intracellular events:

-

G-Protein Activation: The receptor-ligand complex activates inhibitory G-proteins (Gαi/Gαo).

-

Adenylyl Cyclase Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The reduction in cAMP and direct G-protein subunit interactions lead to:

-

Activation of K+ Channels: This causes potassium ion efflux, leading to hyperpolarization of the cell membrane.

-

Inhibition of Voltage-Gated Ca2+ Channels: Hyperpolarization and direct signaling pathways reduce the influx of calcium ions (Ca2+).

-

-

Inhibition of GH Exocytosis: The resulting decrease in intracellular Ca2+ concentration is the final common pathway that prevents the fusion of GH-containing secretory vesicles with the cell membrane, thereby inhibiting GH release.

This signaling cascade effectively suppresses both basal and GHRH-stimulated GH secretion.

Caption: Somatostatin-28 signaling pathway in pituitary somatotrophs.

Quantitative Data: Efficacy and Potency

Quantitative analyses from both in vivo and in vitro studies highlight the distinct inhibitory profiles of SST-28 compared to SST-14.

Table 1: Comparative In Vivo Efficacy of Somatostatin Analogs on GH Inhibition

| Species | Model | Compound | Dose | Duration of Significant GH Suppression | Key Finding | Reference |

| Rat | Freely moving, chronically cannulated | SST-14 | 100 µg (sc) | 30 minutes | SST-28 has a significantly longer duration of action. | |

| Rat | Freely moving, chronically cannulated | SST-28 | 100 µg (sc) | 90 minutes | SST-28 has a significantly longer duration of action. | |

| Human | Healthy & Acromegalic | SST-14 | 25-250 µg | Not specified | SST-28 is at least 5 times more potent than SST-14. | |

| Human | Healthy & Acromegalic | SST-28 | 25-250 µg | Not specified | SST-28 is at least 5 times more potent than SST-14. | |

| Human | Normal Men | SST-14 | 1.8 nmol/kg (infusion) | Abolished arginine-stimulated GH release | Both forms completely abolished arginine-stimulated GH release. | |

| Human | Normal Men | SST-28 | 1.8 nmol/kg (infusion) | Abolished arginine-stimulated GH release | Both forms completely abolished arginine-stimulated GH release. | |

| Duck | Immature | SRIF-14 | 800 ng/kg/min (infusion) | Duration of 30-min infusion | Magnitude of GH suppression was similar between the two forms. | |

| Duck | Immature | SRIF-28 | 800 ng/kg/min (infusion) | Duration of 30-min infusion | Magnitude of GH suppression was similar between the two forms. |

Table 2: Comparative In Vitro Efficacy of Somatostatin Analogs on GH Inhibition

| System | Model | Compound | Concentration | Effect | Key Finding | Reference |

| Rat Pituitary Cells | Dispersed cells | SST-28 | 10 nM | Decreased the proportion of GH-secreting cells | Demonstrates direct inhibitory effect on pituitary cells. | |

| Rat Pituitary Cells | GC Cells | SRIH (SST-14) | IC50: 3 x 10⁻⁸ M | Max inhibition of ~49% on basal GH secretion | Provides quantitative potency data in a cell line model. | |

| Human GH-secreting Adenoma | Dispersed cells | SRIH-14 | 0.01-1 µM | GH suppression of 20-40% in responsive tumors (9 of 16) | Highlights variability in tumor response to somatostatin. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on GH secretion.

In Vivo GH Inhibition Assay in Rats

This protocol is designed to measure the effect of subcutaneously administered SST-28 on the pulsatile secretion of GH in conscious, unrestrained animals.

Methodology:

-

Animal Model: Adult male rats are used, fitted with chronic intra-atrial cannulas for stress-free, repeated blood sampling.

-

Housing: Animals are housed individually and handled regularly to acclimate them to experimental procedures.

-

Experimental Groups:

-

Control Group: Receives normal saline injection.

-

Test Group 1: Receives SST-14 (e.g., 100 µg, subcutaneous).

-

Test Group 2: Receives this compound (e.g., 100 µg, subcutaneous).

-

-

Procedure:

-

On the day of the experiment, cannulas are connected to extension tubes filled with heparinized saline.

-

A baseline blood sample (0.3 ml) is drawn.

-

The respective compound is administered subcutaneously.

-

Blood samples are collected at timed intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.

-

-

Sample Processing: Blood samples are centrifuged, and plasma is separated and stored at -20°C.

-

GH Measurement: Plasma GH concentrations are determined using a specific radioimmunoassay (RIA).

-

Data Analysis: Longitudinal profiles of plasma GH are plotted for each group to compare the magnitude and duration of GH suppression.

Caption: Experimental workflow for in vivo GH inhibition studies.

In Vitro GH Inhibition Assay using Primary Pituitary Cell Cultures

This method assesses the direct effect of this compound on GH secretion from dispersed pituitary cells.

Methodology:

-

Cell Preparation:

-

Anterior pituitary glands are collected from rats.

-

The tissue is enzymatically dispersed (e.g., using trypsin or collagenase) to obtain a single-cell suspension.

-

-

Cell Culture:

-

Cells are plated in multi-well culture dishes (e.g., 50,000 cells/well) and cultured for 2-3 days to allow for attachment.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing the test compounds.

-

Groups include a control (medium alone) and various concentrations of this compound (e.g., 0.01, 0.1, 1 µM). Often, a stimulant like GHRH is included to measure inhibition of stimulated release.

-

-

Incubation: Cells are incubated for a defined period (e.g., 4 hours) at 37°C.

-

Sample Collection: After incubation, the culture medium is collected from each well.

-

GH Measurement: The concentration of GH in the collected medium is quantified by RIA or ELISA.

-

Data Analysis: GH secretion is expressed as a percentage of the control group. Dose-response curves are generated to determine parameters like IC50.

Caption: Experimental workflow for in vitro GH inhibition studies.

Receptor Binding Affinity Assay

This protocol determines the binding affinity (Kd) of this compound to its receptors on cell membranes.

Methodology:

-

Membrane Preparation:

-

Target tissue or cells (e.g., pituitary adenoma, GH3 cells, or other cells expressing SSTRs) are homogenized in a buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes. The pellet is washed and resuspended.

-

-

Radioligand: A radiolabeled analog of somatostatin is used, such as [¹²⁵I-Tyr¹¹]SST-14 or a specific iodinated SST-28 analog.

-

Binding Assay:

-

A fixed amount of membrane protein is incubated with a fixed concentration of the radioligand.

-

A range of concentrations of unlabeled "cold" competitor ligand (this compound) is added to separate tubes.

-

Total Binding: Tubes with radioligand only.

-

Non-specific Binding: Tubes with radioligand and a large excess of unlabeled ligand.

-

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 22°C). Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (bound ligand) is measured using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated: Total Binding - Non-specific Binding.

-

A competition curve is plotted (Specific Binding vs. log[competitor concentration]).

-

The data are analyzed using non-linear regression to determine the IC50, which is then used to calculate the inhibition constant (Ki) or dissociation constant (Kd) for this compound.

-

Conclusion and Future Directions

This compound is a potent and long-acting inhibitor of growth hormone secretion, acting primarily through SSTR2 and SSTR5 receptors on pituitary somatotrophs. Its mechanism involves the inhibition of the adenylyl cyclase/cAMP pathway and modulation of ion channel activity, which collectively suppress GH exocytosis. Quantitative data consistently demonstrate its superior potency and duration of action compared to SST-14.

The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals investigating the somatostatin system. For drug development, the enhanced stability and potency of SST-28 and its analogs make them attractive candidates for therapeutic agents aimed at controlling conditions of GH hypersecretion, such as acromegaly. Future research may focus on developing SSTR subtype-selective analogs with optimized pharmacokinetic profiles to improve therapeutic efficacy and minimize side effects.

References

A Technical Guide to Synthetic Tyr-SOMATOSTATIN-28: Sequence, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide Tyr-SOMATOSTATIN-28, a tyrosine-extended analog of the endogenous hormone somatostatin-28. This document details its amino acid sequence, a comprehensive protocol for its chemical synthesis, its interaction with somatostatin receptors, and the subsequent intracellular signaling cascades. Quantitative data on its biological activity are presented to facilitate its application in research and drug development.

Amino Acid Sequence

Synthetic this compound is a 29-amino acid peptide. It is an analog of somatostatin-28 with an additional tyrosine residue at the N-terminus. The primary structure is as follows:

Tyr-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys

A disulfide bridge is formed between the cysteine residues at positions 18 and 29, which is crucial for its biological activity.

For comparison, the sequence of the endogenous somatostatin-28 is:

Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys [1][2]

This peptide also contains a disulfide bridge between Cys17 and Cys28.[1][2]

Quantitative Biological Data

The biological activity of this compound and its parent molecule, somatostatin-28, is mediated through their binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5). The binding affinities of these peptides to the different receptor subtypes are crucial for determining their pharmacological profiles. While specific quantitative data for this compound is limited in publicly available literature, the data for the closely related somatostatin-28 provides a strong indication of its expected binding profile.

| Ligand | Receptor Subtype | Binding Affinity (Kd or Ki, nM) | Functional Activity (IC50, nM) |

| Somatostatin-28 | SSTR1 | High | Potent Inhibition of Adenylyl Cyclase |

| Somatostatin-28 | SSTR2 | High | Potent Inhibition of Growth Hormone Release |

| Somatostatin-28 | SSTR3 | High | Potent Inhibition of Adenylyl Cyclase |

| Somatostatin-28 | SSTR4 | High | Potent Inhibition of Adenylyl Cyclase |

| Somatostatin-28 | SSTR5 | High (preferential) | Potent Inhibition of Insulin Release |

Note: "High" affinity generally corresponds to Kd or Ki values in the low nanomolar to sub-nanomolar range. Specific values can vary depending on the experimental conditions and cell types used. Somatostatin-14 binds with higher affinity to SSTRs 1-4, whereas somatostatin-28 mainly interacts with SSTR5.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Ether (cold)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF in the peptide synthesis vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to react for 2-3 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, from the C-terminus to the N-terminus, finishing with Fmoc-Tyr(tBu)-OH.

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, remove the Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding cold ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Disulfide Bond Formation:

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate) at a low concentration to favor intramolecular cyclization.

-

Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond. Alternatively, use an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

-

Monitor the cyclization by HPLC.

-

-

Purification: Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Caption: Workflow for the solid-phase synthesis of this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific somatostatin receptor subtype expressed in a cell line (e.g., CHO-K1 cells).

Materials:

-

Cell membranes prepared from cells stably expressing a single SSTR subtype.

-

Radioligand (e.g., [125I-Tyr11]-Somatostatin-14 or a suitable SSTR-subtype selective radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (typically from 10-12 M to 10-6 M).

-

Total and Non-specific Binding:

-

For total binding wells, add only the radioligand and binding buffer.

-

For non-specific binding wells, add the radioligand and a high concentration of unlabeled somatostatin-14 or somatostatin-28 (e.g., 1 µM).

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Terminate the assay by rapid filtration of the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

This compound, like endogenous somatostatins, exerts its biological effects by binding to somatostatin receptors (SSTRs), which are members of the G-protein coupled receptor (GPCR) superfamily. The activation of these receptors triggers a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gαi/o).

The canonical signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: Upon ligand binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels:

-

Potassium Channels: The Gβγ subunits can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This makes the cell less excitable and inhibits hormone secretion.

-

Calcium Channels: The Gβγ subunits can also inhibit voltage-gated calcium channels, reducing calcium influx, which is a critical trigger for exocytosis of hormones and neurotransmitters.

-

-

Activation of Phosphatases: SSTR activation can lead to the stimulation of various protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation, such as receptor tyrosine kinases (e.g., EGFR) and downstream effectors like MAP kinases (ERK1/2).

These signaling pathways collectively contribute to the primary physiological functions of somatostatin and its analogs, which include the inhibition of hormone secretion and the regulation of cell proliferation.

Caption: Signaling pathways of this compound via somatostatin receptors.

References

Methodological & Application

Application Notes: Radiolabeling of Tyr-SOMATOSTATIN-28 with ¹²⁵I

References

Application Notes and Protocols for Tyr-SOMATOSTATIN-28 in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction